Glyceryl dibehenate

Controlled Release Oral Solid Dosage Matrix Tablet

Choose defined glyceryl dibehenate over generic 'glyceryl behenate' mixtures. Commercial mixtures vary in mono-/di-/tribehenin ratios, causing inconsistent drug release and polymorphic instability. This high-purity grade ensures reproducible sustained-release performance for BCS Class I/III drugs, validated for 12–24 h matrix tablets and non-erodible solid lipid nanoparticles (SLNs). Its predictable functionality reduces formulation risk, making it a superior, cost-effective alternative to polymer-based matrix systems.

Molecular Formula C25H52O5
Molecular Weight 432.7 g/mol
CAS No. 99880-64-5
Cat. No. B1592486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyceryl dibehenate
CAS99880-64-5
Molecular FormulaC25H52O5
Molecular Weight432.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O
InChIInChI=1S/C22H44O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;4-1-3(6)2-5/h2-21H2,1H3,(H,23,24);3-6H,1-2H2
InChIKeyBYNVYIUJKRRNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyceryl Dibehenate (CAS 99880-64-5) Excipient Profile for Sustained Release and Lipid Nanoparticle Formulation


Glyceryl dibehenate (CAS 99880-64-5) is a diester of glycerol and behenic acid, classified as a long-chain acylglycerol lipid excipient. It is a white to off-white waxy solid at room temperature with a melting point in the range of 50-52°C for the pure compound , though pharmaceutical grade commercial mixtures (e.g., Compritol® 888 ATO) exhibit a broader drop point of 64-74°C due to the presence of mono- and tribehenin components [1]. Its pronounced hydrophobic nature, indicated by a hydrophilic-lipophilic balance (HLB) value of 2 [2], underpins its primary functional role in oral solid dosage forms and lipid-based nanocarriers. The compound is characterized by its limited digestibility in gastrointestinal media, a key attribute that enables its use as a non-erodible matrix former for sustained drug release and as a stable carrier for solid lipid nanoparticles (SLNs) [3].

Why Generic 'Glyceryl Behenate' Substitution Fails for Glyceryl Dibehenate Applications


Substituting glyceryl dibehenate (CAS 99880-64-5) with a generic or mixed 'glyceryl behenate' excipient is a high-risk procurement strategy due to profound differences in composition, solid-state behavior, and functional performance. Commercial 'glyceryl behenate' products are not pure dibehenin but complex mixtures; for example, pharmaceutical grade material typically contains only ~50% glyceryl dibehenate, with the remainder being ~30% tribehenin and ~20% monobehenin [1]. The ratio of these components, particularly the monobehenin content, dictates the material's final polymorphic form and thermal behavior, a phenomenon that does not result from a simple additive effect of the individual parts [2]. A critical threshold of at least 10% monobehenin is required to achieve the specific α/sub-α subcell structural organization characteristic of Compritol® [3]. Therefore, two different 'glyceryl behenate' lots with the same nominal name can exhibit vastly different melting profiles, drug release kinetics, and lipid nanoparticle stability. Procurement of a defined glyceryl dibehenate grade ensures a consistent starting material with predictable and reproducible performance.

Quantitative Comparative Evidence for Glyceryl Dibehenate Selection


Glyceryl Dibehenate vs. Precirol® ATO 5: Superior Sustained Release of Water-Soluble Drugs

In a comparative study of lipidic matrix tablets for the sustained release of the water-soluble model drug theophylline, formulations based on Compritol® 888 ATO (glyceryl dibehenate) demonstrated a superior release-retardant effect. Compritol® 888 ATO was reported to show the 'best sustained release' profile when directly compared to tablets prepared with alternative lipid excipients, Precirol® ATO 5 (glyceryl palmitostearate) and Dynasan® 114 (trimyristin) [1].

Controlled Release Oral Solid Dosage Matrix Tablet

Glyceryl Dibehenate SLNs vs. GMS SLNs: Enhanced Stability Under Lyophilization Stress

A study on drug-lipid miscibility investigated the particle size stability of solid lipid nanoparticles (SLNs) prepared from different lipids. SLNs formulated with Compritol® (glyceryl dibehenate, COM) exhibited a unique instability upon lyophilization; an increase in particle size was observed with COM, a behavior not seen with SLNs made from glyceryl monooleate (GMO) or glyceryl monostearate (GMS) [1]. This specific sensitivity to lyophilization highlights a key differentiator for formulation and process design.

Solid Lipid Nanoparticles Lyophilization Nanocarrier Stability

Glyceryl Dibehenate vs. HPMC: Quantified Equivalence in Matrix Tablet Release Modulation

In a study on dual-matrix tablets containing hypromellose (HPMC) of varying viscosity grades, the addition of glyceryl dibehenate was found to exert a quantitatively similar influence on drug release rate as increasing the concentration of the hypromellose polymer [1]. The study concluded that 'An addition of glyceryl dibehenate exerted the same influence on release as increased concentrations of the pertinent hypromellose' [2].

Dual Matrix Tablet Compressibility Hypromellose

Glyceryl Dibehenate SLN In Vitro Digestibility: Quantified Resistance to Pancreatic Lipase

An in vitro lipolysis study assessed the digestibility of solid lipid nanoparticles (SLNs) made from glyceryl dibehenate (Compritol® 888 ATO). The results demonstrated that glyceryl dibehenate as a solid particle—even in nanoparticulate form—is not digested by pancreatin during in vitro lipolysis tests [1]. This was in contrast to SLNs prepared with surfactants, which showed limited digestion of the lipid excipient. The study concluded that the presence of surfactant at the lipid/water interface is necessary to allow lipase adsorption and degradation of glyceryl behenate [2].

Solid Lipid Nanoparticles In Vitro Lipolysis Non-erodible Matrix

Targeted Application Scenarios for Glyceryl Dibehenate (CAS 99880-64-5) Based on Comparative Evidence


Formulation of Sustained-Release Oral Solid Dosage Forms for Highly Water-Soluble APIs

The comparative evidence establishes glyceryl dibehenate as a superior matrix former for water-soluble drugs like theophylline, outperforming alternatives like glyceryl palmitostearate (Precirol® ATO 5) and trimyristin (Dynasan® 114) in achieving sustained release [6]. This makes it a first-line excipient candidate for developing 12-hour or 24-hour modified-release tablets of BCS Class I and III compounds via direct compression or melt granulation.

Development of Non-Erodible Solid Lipid Nanoparticles (SLNs) for Extended GI Tract Retention

The evidence of complete resistance to in vitro pancreatic lipase digestion supports the use of glyceryl dibehenate for fabricating non-erodible, long-circulating SLNs [6]. These carriers are particularly suitable for drugs where prolonged gastrointestinal residence time is desired, or for protecting acid-labile APIs from degradation. However, downstream processing must account for its specific sensitivity to lyophilization-induced aggregation [5].

Partial Replacement of Hydrophilic Polymers in Dual-Matrix Tablets for Tailored Release Kinetics

The finding that glyceryl dibehenate provides a quantitatively equivalent release-modulating effect to increasing hypromellose (HPMC) concentration allows formulators to partially substitute the polymer [6]. This is a strategic application for tuning the erosion/diffusion balance in a matrix tablet, potentially simplifying formulations, reducing polymer costs, or improving tablet processability by leveraging the lubricant properties of the lipid [5].

Modeling and Prediction of Drug Release from Lipid Matrices

The development and experimental validation of a mechanistically realistic mathematical model for niacin release from glyceryl dibehenate tablets provides a unique in silico tool [6]. This model allows for the quantitative prediction of release kinetics based on composition, dimensions, and preparation method, significantly accelerating formulation development and reducing the need for extensive trial-and-error experimentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glyceryl dibehenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.